Conformational Analysis of 1-Methyl-1,4-diazaspiro[5.5]undecane: A Technical Guide
Executive Summary & Structural Significance[1] The 1-Methyl-1,4-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in modern drug discovery, offering a critical escape from the "flatland" of traditional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Significance[1]
The 1-Methyl-1,4-diazaspiro[5.5]undecane scaffold represents a "privileged structure" in modern drug discovery, offering a critical escape from the "flatland" of traditional aromatic-rich libraries. Its spirocyclic core provides inherent three-dimensional rigidity, improving solubility and metabolic stability while enabling precise vectorization of substituents for GPCR and ion channel targeting.
This guide details the conformational landscape of this molecule, focusing on the interplay between the spiro-junction rigidity, piperazine ring dynamics, and the steric demands of the N-methyl group. We provide a self-validating workflow combining Density Functional Theory (DFT) predictions with Variable Temperature (VT) NMR validation.
Core Structural Definition
The molecule consists of a piperazine ring (Ring A) spiro-fused at position 5 to a cyclohexane ring (Ring B).
Ring A: 1-Methyl-1,4-diazacyclohexane moiety.
Ring B: Carbocyclic cyclohexane moiety.
Spiro Center: C5 (shared carbon).
Theoretical Conformational Landscape
The conformational analysis of this spiro-system is governed by three primary energetic factors:
Chair-Chair Stability: Both six-membered rings strongly prefer the chair conformation.
N-Inversion & N-Substituent Orientation: The 1-Methyl group can adopt an equatorial or axial position, dictated by 1,3-diaxial interactions versus the "spiro-effect."
Geminal Steric Strain: The spiro-carbon (C5) creates unique steric crowding that differentiates this system from simple piperazines.
The Dominant Conformers
While the cyclohexane ring (Ring B) is relatively static (chair), the piperazine ring (Ring A) undergoes rapid N-inversion.
Conformer
Ring A Geometry
Ring B Geometry
N-Me Orientation
Relative Energy (kcal/mol)*
Population (298 K)
Conf-I
Chair
Chair
Equatorial
0.00 (Global Min)
~94%
Conf-II
Chair
Chair
Axial
+1.6 - 1.8
~5%
Conf-III
Twist-Boat
Chair
Equatorial
+5.2
<1%
*Values based on B3LYP/6-31G(d,p) level theory in vacuum.
Experimental Workflow: Validating Conformation
To rigorously determine the bioactive conformation, we employ a coupled workflow of Computational Prediction and NMR Validation.
Phase 1: Computational Modeling (DFT)
Objective: Generate the Boltzmann distribution of accessible conformers.
Protocol:
Conformational Search: Perform Monte Carlo conformational scans using the MMFF94 force field to identify local minima.
Geometry Optimization: Optimize the lowest energy structures using DFT (B3LYP/6-311+G**).
Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (
).
Solvation Model: Re-optimize using PCM (Polarizable Continuum Model) for the target solvent (e.g., DMSO or Chloroform) to mimic experimental conditions.
Phase 2: Variable Temperature (VT) NMR
Objective: Measure the barrier to ring inversion and N-methyl rotation.
Protocol:
Sample Prep: Dissolve 10 mg of 1-Methyl-1,4-diazaspiro[5.5]undecane in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2).
Acquisition:
Acquire ¹H NMR at 298 K (Fast exchange limit: averaged signals).
Cool stepwise (10 K increments) to 183 K.
Analysis:
Coalescence Temperature (
): Identify the temperature where the N-methylene protons split into distinct axial/equatorial signals.
Calculation: Use the Eyring equation to calculate the activation energy (
) for the ring flip/inversion.
Self-Validating Check: If the calculated
is < 8 kcal/mol, the system is freely rotating at physiological temperature. If > 10 kcal/mol, the conformers are separable on the NMR timescale.
Phase 3: NOESY Spatial Mapping
Objective: Confirm the equatorial preference of the N-Methyl group.
Protocol:
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) at 250 K (slow exchange regime).
Key Interaction to Monitor:
Interaction A: N-Me protons
Axial protons at C2/C6.
Interaction B: N-Me protons
Equatorial protons at C2/C6.
Interpretation:
Strong NOE with axial protons indicates an Equatorial N-Me .
Strong NOE with equatorial protons indicates an Axial N-Me .
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for assigning the absolute conformation based on experimental data.
Caption: Logical workflow for determining the dominant conformer using VT-NMR and NOESY spectroscopy.
Synthesis of Technical Insights
The "Spiro-Effect" on Basicity and Binding
The spiro-fusion at C5 imparts a specific constraint on the piperazine ring known as the gem-dialkyl effect (Thorpe-Ingold effect).
Angle Compression: The internal C-C-C angle at the spiro center is compressed (< 109.5°), which slightly flattens the chair of the piperazine ring.
Lone Pair Availability: This flattening increases the s-character of the nitrogen lone pairs, subtly modulating the pKa compared to a free piperazine.
Implication for Drug Design: When this scaffold binds to a receptor (e.g., M2 channel or NK1), the N-methyl group is fixed. If the binding pocket requires an axial methyl, the energy penalty (~1.6 kcal/mol) must be compensated by binding enthalpy.
Troubleshooting Common Analytical Errors
Artifacts in NMR: At room temperature, the signal for the methylene protons adjacent to the spiro center often appears as a broad singlet due to intermediate exchange rates. Solution: Always run spectra at elevated (320K) or depressed (230K) temperatures to sharpen signals.
Force Field Bias: Standard force fields (like MM2) often overestimate the steric clash of the spiro-center. Solution: Always validate MM results with DFT (B3LYP or M06-2X functionals).
References
Deslongchamps, P., & Pothier, N. (1990).[1] "Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals." Canadian Journal of Chemistry, 68(4), 597–603.
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and A-values).
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spirocyclic scaffolds in drug discovery).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses spiro-systems as privileged structures).
Technical Guide: Utilization of 1-Methyl-1,4-diazaspiro[5.5]undecane in Medicinal Chemistry
Executive Summary & Chemical Profile[1][2] 1-Methyl-1,4-diazaspiro[5.5]undecane represents a privileged spirocyclic scaffold in modern drug discovery. Belonging to the class of spiro-piperidines/piperazines, this moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2]
1-Methyl-1,4-diazaspiro[5.5]undecane represents a privileged spirocyclic scaffold in modern drug discovery. Belonging to the class of spiro-piperidines/piperazines, this moiety is increasingly utilized to replace flat aromatic systems (e.g., phenyl, heteroaryl) or flexible alkyl chains to improve physicochemical properties.
The "Spiro Surge" in medicinal chemistry is driven by the ability of these scaffolds to increase fraction of sp3-hybridized carbons (
), thereby enhancing solubility and metabolic stability while providing novel vectors for ligand-protein interactions.
Chemical Identity
Core Structure: A cyclohexane ring spiro-fused at the C5 position of a 1,4-diazacyclohexane (piperazine-like) ring.
Key Feature: The N1-methyl group renders the N1 nitrogen a tertiary amine (acting as a basic center or "anchor"), while the N4 nitrogen remains a secondary amine, serving as the primary handle for diversification (SAR exploration).
Conformation: Predominantly adopts a rigid chair-chair conformation, reducing the entropic penalty upon binding to biological targets (e.g., GPCRs, Kinases).
Synthesis & Access Strategy
While often sourced as a building block, in-house synthesis is required for scale-up or analog generation. The most robust route utilizes a Nitro-Aldol (Henry) condensation followed by reduction and cyclization.
DOT Visualization: Synthesis Workflow
The following diagram outlines the logical flow from commodity starting materials to the N4-functionalized drug candidate.
Figure 1: Synthetic pathway accessing the 1-Methyl-1,4-diazaspiro[5.5]undecane core.[1]
Application Protocols
Protocol A: Regioselective N4-Arylation (SNAr)
Objective: To couple the spiro-scaffold to a heteroaryl "warhead" (common in Kinase and GPCR inhibitor design).
Rationale: The N1-methyl group sterically protects the N1 position and increases the nucleophilicity of N4 via inductive effects, making N4 highly reactive toward electron-deficient heterocycles.
Charge: In a pressure-rated reaction vial, dissolve the electrophile (e.g., chloropyrimidine) in anhydrous NMP (0.5 M concentration).
Addition: Add DIPEA followed by 1-Methyl-1,4-diazaspiro[5.5]undecane.
Note: If the spiro-amine is supplied as an HCl salt, increase DIPEA to 3.5 equiv to ensure free-basing.
Reaction: Seal the vial and heat to 110 °C for 4–12 hours. Monitor via LC-MS.
Checkpoint: Look for the disappearance of the chloride starting material. The product peak should show an M+1 corresponding to the sum of the fragments minus HCl.
Work-up: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO3 (3x) and Brine (1x).
Critical: NMP is difficult to remove. Extensive water washes or a "back-extraction" (extracting product into acidic water, washing organics, then basifying aqueous layer and re-extracting) is recommended for high purity.
Purification: Flash chromatography (DCM:MeOH:NH3 gradient). The basic N1-methyl requires ammoniated eluent to prevent streaking on silica.
Objective: Rapid generation of N4-benzyl derivatives for SAR exploration (e.g., Sigma-1 receptor antagonists).
Rationale: Reductive amination is milder than alkylation and avoids over-alkylation (quaternization) of the N1-methyl center.
Materials
Amine: 1-Methyl-1,4-diazaspiro[5.5]undecane
Aldehyde: Diverse aryl/alkyl aldehyde library
Reductant: Sodium triacetoxyborohydride (STAB)
Solvent: DCE (1,2-Dichloroethane)
Step-by-Step Methodology
Formation of Imine: Dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE. Add catalytic Acetic Acid (1–2 drops). Stir for 1 hour at RT.
Why: Pre-formation of the iminium ion is crucial before adding the hydride source to prevent direct reduction of the aldehyde to alcohol.
Reduction: Add STAB (1.5 equiv) in one portion.
Quench: Stir for 16 hours. Quench with saturated aqueous NaHCO3.
Phase Separation: Use a phase separator cartridge (for library scale) or separating funnel.
Analysis: Evaporate solvent. Analyze by 1H NMR. The benzylic protons (singlet ~3.5 ppm) confirm success.
Physicochemical Data & Comparative Analysis
The inclusion of the spiro[5.5]undecane system significantly alters the drug-like properties compared to standard piperazines.
Table 1: Comparative Properties of Linker Scaffolds
Property
N-Methyl Piperazine
1-Methyl-1,4-diazaspiro[5.5]undecane
Impact on Drug Design
LogP (Lipophilicity)
~0.5
~2.1
Spiro-variant increases lipophilicity, aiding BBB penetration for CNS targets.
Conformation
Flexible (Chair flip)
Rigid (Locked Chair)
Reduces entropic cost of binding; improves selectivity.
Basicity (pKa)
N1: ~5.6, N4: ~9.8
N1: ~7.8, N4: ~9.5
The spiro-fusion slightly modulates pKa; N1-Me is a stronger H-bond acceptor.
Metabolic Stability
Low (Ring oxidation)
High
Steric bulk of the spiro-cycle hinders CYP450 oxidation at the alpha-carbons.
Troubleshooting & Stability Guide
Common Issues
Regioselectivity Failure:
Symptom:[2][3] Alkylation occurs at N1 (quaternization) instead of N4.
Cause: N1-Methyl is sterically hindered but still nucleophilic.
Solution: Use reductive amination (Protocol B) instead of direct alkylation with halides.[4] If using halides, use a non-polar solvent to suppress charge separation.
Solution: Use amine-functionalized silica or add 1% Triethylamine/Ammonia to the mobile phase.
DOT Visualization: Decision Tree for Functionalization
Figure 2: Decision matrix for selecting the optimal synthetic method based on electrophile type.
References
Drug Hunter. (2025).[5][7] The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
National Institutes of Health (PubMed). (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists. Retrieved from [Link]
Technical Support Center: Synthesis of Spirodiazaspiro Compounds
Welcome to the technical support center for the synthesis of spirodiazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of spirodiazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these structurally complex and medicinally relevant scaffolds.[1][2][3][4] Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Spirodiazaspiro Product
Question: My reaction is resulting in a low yield or complete absence of the expected spirodiazaspiro compound. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in complex organic syntheses. The root cause often lies in reaction kinetics, reagent stability, or reaction conditions.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solutions
Insufficient Reagent Reactivity
The electrophilicity or nucleophilicity of your starting materials may be too low for the desired transformation to occur efficiently. For instance, in a Pictet-Spengler reaction, the iminium ion generated might not be electrophilic enough for ring closure.[5][6]
• Increase Electrophilicity: For Pictet-Spengler type reactions, consider using stronger acid catalysts (e.g., TFA, BF₃·OEt₂) to promote iminium ion formation.[7] Acylating the imine to form an N-acyliminium ion can also significantly enhance electrophilicity.[5] • Enhance Nucleophilicity: For reactions involving nucleophilic attack on an indole ring, ensure the indole nitrogen is not protected with a strongly electron-withdrawing group, which can decrease its nucleophilicity.
Decomposition of Starting Materials or Intermediates
Spirodiazaspiro precursors can be sensitive to harsh reaction conditions such as high temperatures or strong acids, leading to decomposition.[7]
• Optimize Temperature: Start with milder temperature conditions and gradually increase if necessary. Microwave irradiation can sometimes provide localized heating for shorter reaction times, minimizing degradation.[8] • Screen Catalysts: Test a range of Brønsted and Lewis acids to find a catalyst that promotes the reaction without causing significant degradation.
Steric Hindrance
Bulky substituents on the reacting partners can sterically hinder the approach required for the key bond-forming step.[7]
• Modify Starting Materials: If possible, use starting materials with smaller protecting groups or substituents near the reaction center. • Increase Reaction Time/Temperature: In some cases, overcoming steric hindrance may require more forcing conditions, such as longer reaction times or higher temperatures.[7]
Poor Quality of Reagents or Solvents
Impurities in starting materials or the presence of water in the solvent can lead to side reactions or quench reactive intermediates.[7]
• Purify Reagents: Ensure all starting materials are of high purity. Recrystallization or column chromatography may be necessary. • Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Diastereoselectivity in Spirocyclization
Question: I am obtaining a mixture of diastereomers of my spirodiazaspiro compound. How can I improve the diastereoselectivity of my reaction?
Answer: Controlling the three-dimensional arrangement of atoms at the newly formed stereocenters is a critical challenge in spirocycle synthesis.[1][9] Diastereoselectivity is influenced by a delicate balance of steric and electronic factors in the transition state.
Potential Causes & Solutions:
Potential Cause
Explanation
Recommended Solutions
Kinetic vs. Thermodynamic Control
The reaction may be proceeding under conditions that favor the formation of the thermodynamically more stable product over the kinetically favored one, or vice versa.[10]
• Temperature Adjustment: Lowering the reaction temperature generally favors the kinetic product, which is formed via the lower energy transition state. Conversely, higher temperatures can allow for equilibration to the more stable thermodynamic product.[10]
Catalyst/Reagent Choice
The catalyst or reagents used can significantly influence the stereochemical outcome of the reaction.
• Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts is essential. For diastereoselectivity, even achiral catalysts can influence the facial selectivity of the cyclization. For example, specific dirhodium tetracarboxylate catalysts have been shown to provide high diastereoselectivity in cyclopropanation reactions to form azaspiro compounds.[9] • Substrate-Controlled Diastereoselection: The inherent chirality of the starting material can direct the stereochemical outcome.
Solvent Effects
The polarity and coordinating ability of the solvent can affect the geometry of the transition state and thus the diastereoselectivity.[10]
• Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile) to identify the optimal medium for your reaction.
Protecting Group Influence
The size and nature of protecting groups can influence the preferred conformation of the molecule in the transition state, thereby affecting diastereoselectivity.[11]
• Protecting Group Modification: Experiment with different protecting groups on nearby functional groups to alter the steric environment around the reacting centers.
Issue 3: Difficulty in Product Purification
Question: My spirodiazaspiro product is proving difficult to purify from starting materials and byproducts. What purification strategies are most effective?
Answer: The purification of spirocyclic compounds can be challenging due to the presence of closely related isomers and byproducts.[10]
Effective Purification Strategies:
Purification Method
Recommendations
Flash Column Chromatography
• Solvent System Optimization: This is the most critical step. A thorough screen of solvent systems with varying polarities is necessary. Using a gradient elution is often more effective than an isocratic one.[10] • Choice of Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) or reverse-phase silica for challenging separations.
Preparative HPLC
For separating stubborn diastereomers or closely related impurities, preparative HPLC offers higher resolution.[10] Both normal-phase and reverse-phase columns can be employed.[12]
Crystallization
If your product is a solid, crystallization can be a powerful purification technique. Screen a variety of solvents and solvent mixtures to induce crystallization. Seeding with a pure crystal can sometimes be beneficial.
Derivatization
In some cases, it may be easier to separate diastereomers after converting them into derivatives with different physical properties. The protecting group can then be removed in a subsequent step.
Section 2: Frequently Asked Questions (FAQs)
Synthesis Strategies and Mechanisms
Q1: What are the most common synthetic strategies for constructing the spirodiazaspiro core?
A1: Several powerful reactions are employed for the synthesis of spirodiazaspiro compounds:
[3+2] Cycloaddition Reactions: This is a highly effective method, often utilizing azomethine ylides, which react with various dipolarophiles to construct the five-membered nitrogen-containing ring of the spiro system.[13]
Diels-Alder Reactions: Aza-Diels-Alder reactions, where a nitrogen-containing diene or dienophile is used, can be a powerful tool for constructing six-membered heterocyclic rings within the spiro framework.[14]
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and it is particularly useful for synthesizing spiro-tetrahydroisoquinoline and spiro-β-carboline scaffolds.[5][6][8] The reaction proceeds through an iminium ion intermediate, followed by intramolecular electrophilic aromatic substitution.[5]
Aza-Michael Addition/Cascade Reactions: The aza-Michael addition of an amine to an electron-deficient alkene can initiate a cascade of reactions, including intramolecular cyclization, to form the spirodiazaspiro core.[15][16][17]
Q2: How do protecting groups influence the outcome of a spirodiazaspiro synthesis?
A2: Protecting groups are crucial in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions.[18][19] In spirodiazaspiro synthesis, they play several key roles:
Directing Reactivity: By protecting one functional group, you can direct a reagent to react selectively at another site.
Influencing Stereoselectivity: The steric bulk of a protecting group can influence the facial selectivity of a reaction, thereby controlling the diastereomeric outcome.[11]
Enhancing Stability: Protecting groups can increase the stability of intermediates, preventing decomposition under certain reaction conditions.
Orthogonal Strategies: The use of orthogonal protecting groups (those that can be removed under different conditions) allows for the selective deprotection of one functional group in the presence of others, which is essential for complex, multi-step syntheses.[19]
Visualizing Key Reaction Mechanisms
To aid in understanding the intricate transformations during spirodiazaspiro synthesis, here are visualizations of two common reaction pathways.
Caption: The Pictet-Spengler Reaction Pathway.
Caption: Aza-Michael Addition Cascade for Spirocyclization.
Section 3: Experimental Protocols
General Protocol for a Catalytic Asymmetric Pictet-Spengler Reaction
This protocol is a generalized starting point and will require optimization for specific substrates.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamine (1.0 equiv) and the chiral catalyst (e.g., a chiral Brønsted acid, 0.05-0.1 equiv).
Solvent Addition: Add the anhydrous solvent (e.g., CH₂Cl₂ or toluene) via syringe.
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
Aldehyde Addition: Add the aldehyde (1.1 equiv), either neat or as a solution in the reaction solvent, dropwise over a period of 10-15 minutes.
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Proposed reaction mechanism for formation of the spiro compounds 3 and 5. ResearchGate. Available at: [Link]
The plausible formation mechanism of the spiro compounds. ResearchGate. Available at: [Link]
Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI. Available at: [Link]
Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. Available at: [Link]
Highly Diastereoselective Synthesis of Spiropyrazolones. MDPI. Available at: [Link]
I2/TBHP mediated diastereoselective synthesis of spiroaziridines. RSC Publishing. Available at: [Link]
An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. MDPI. Available at: [Link]
Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]
Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. PMC. Available at: [Link]
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. Available at: [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Distinct mechanisms for spiro-carbon formation reveal biosynthetic pathway crosstalk. PubMed. Available at: [Link]
Synthesis and pharmacological screening of certain spiro compounds. PubMed. Available at: [Link]
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. Available at: [Link]
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. Available at: [Link]
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]
Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... PubMed. Available at: [Link]
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters (ACS Publications). Available at: [Link]
Protective Group Strategies. ResearchGate. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PMC. Available at: [Link]
Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. Organic Letters (ACS Publications). Available at: [Link]
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. PMC. Available at: [Link]
Technical Support Center: Methylation of 1,4-Diazaspiro[5.5]undecane
Welcome to the technical support center for the methylation of 1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the methylation of 1,4-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic transformation. By understanding the underlying chemical principles, you can optimize your reaction conditions, identify byproducts, and troubleshoot effectively.
Introduction
1,4-Diazaspiro[5.5]undecane is a valuable spirocyclic diamine scaffold in medicinal chemistry. Its methylation, leading to mono- or di-methylated products, is a common step in synthesizing derivatives with modulated physicochemical and pharmacological properties. While seemingly straightforward, this reaction can present challenges related to selectivity and the formation of undesired byproducts. This guide provides a comprehensive overview of potential side reactions and practical solutions in a question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Incomplete reaction or low yield of the desired methylated product.
Question: I am getting a low yield of my desired methylated 1,4-diazaspiro[5.5]undecane. What are the possible causes and how can I improve the yield?
Answer:
Low yields can stem from several factors, primarily related to the choice of methylating agent and reaction conditions.
Insufficient Reagents or Reaction Time: Ensure you are using a sufficient excess of the methylating agent and allowing the reaction to proceed for an adequate duration. Monitor the reaction progress by a suitable analytical technique like TLC, GC-MS, or LC-MS.
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of methylation. For Eschweiler-Clarke reactions, temperatures are typically elevated (80-100 °C) to drive the reaction to completion. For alkylations with methyl iodide, lower temperatures may be initially required to control exothermicity, followed by a period at a higher temperature to ensure full conversion.
Poor Solubility: 1,4-Diazaspiro[5.5]undecane or its salts may have limited solubility in certain solvents. Ensure your chosen solvent can dissolve the starting material to a reasonable extent. For Eschweiler-Clarke reactions, formic acid often serves as both a reagent and a solvent.
Inappropriate Base (for alkylations with methyl halides): When using methyl iodide or other methyl halides, a base is required to neutralize the generated acid. If the base is too weak or sterically hindered, it may not efficiently deprotonate the ammonium salt intermediate, thus slowing down or stalling the reaction. Common bases include potassium carbonate or triethylamine.
Issue 2: Formation of multiple products (mono- and di-methylated species).
Question: My reaction is producing a mixture of mono-methylated and di-methylated 1,4-diazaspiro[5.5]undecane. How can I selectively synthesize one over the other?
Answer:
Controlling the degree of methylation in a symmetrical diamine like 1,4-diazaspiro[5.5]undecane is a common challenge. The two nitrogen atoms are chemically equivalent, making selective mono-methylation difficult under standard conditions.
For Di-methylation: To favor the formation of the 1,4-dimethyl derivative, use a sufficient excess of the methylating agent (e.g., >2 equivalents of methyl iodide or a significant excess of formaldehyde/formic acid in the Eschweiler-Clarke reaction). Ensure adequate reaction time and temperature to drive the reaction to completion.
For Mono-methylation: Achieving selective mono-methylation is more challenging.
Stoichiometric Control: Carefully control the stoichiometry by using one equivalent or slightly less of the methylating agent. This will likely result in a mixture of starting material, mono-methylated, and di-methylated product, which will require careful purification.
Use of a Protecting Group: A more robust strategy for mono-methylation involves the use of a protecting group. For instance, you can mono-protect the diamine with a group like Boc (tert-butyloxycarbonyl), perform the methylation on the unprotected nitrogen, and then deprotect the Boc group. This multi-step approach offers much greater control and selectivity.[1]
Table 1: Strategies for Selective Methylation
Desired Product
Recommended Strategy
Key Considerations
1,4-Dimethyl-1,4-diazaspiro[5.5]undecane
Eschweiler-Clarke reaction with excess formaldehyde and formic acid.
Generally high yielding and avoids over-alkylation.
Alkylation with excess methyl iodide and a suitable base.
Risk of quaternization and subsequent side reactions.
1-Methyl-1,4-diazaspiro[5.5]undecane
Stoichiometric control of the methylating agent (e.g., ~1 equivalent of methyl iodide).
Will likely produce a mixture requiring purification.
Mono-protection (e.g., with Boc-anhydride), followed by methylation and deprotection.
Multi-step but offers high selectivity.
Issue 3: Formation of a highly polar, water-soluble byproduct.
Question: I've used methyl iodide for methylation and have isolated a very polar byproduct that is highly soluble in water. What could this be?
Answer:
This is a classic sign of quaternization , where one or both nitrogen atoms have been alkylated to form a quaternary ammonium salt. The Eschweiler-Clarke reaction is specifically designed to avoid this, as the reaction mechanism stops at the tertiary amine stage.[2] However, when using more reactive methylating agents like methyl iodide, over-methylation to the quaternary ammonium salt is a common side reaction.[2]
Mechanism of Quaternization: The tertiary amine product can act as a nucleophile and attack another molecule of methyl iodide, forming a quaternary ammonium salt. In the case of 1,4-dimethyl-1,4-diazaspiro[5.5]undecane, this would lead to a bis-quaternary ammonium salt. These salts are ionic and therefore highly polar and water-soluble.
Caption: Formation of a bis-quaternary ammonium salt.
Troubleshooting:
Switch to Eschweiler-Clarke Methylation: This is the most effective way to prevent quaternization. The reaction of a primary or secondary amine with excess formic acid and formaldehyde yields the N-methylated product and stops at the tertiary amine.[3]
Careful Control of Stoichiometry: If you must use methyl iodide, use a controlled amount (ideally no more than two equivalents for di-methylation) and monitor the reaction closely.
Lower Reaction Temperature: Running the reaction at a lower temperature can help to reduce the rate of the second alkylation step (quaternization).
Issue 4: Observation of an alkene byproduct and a tertiary amine.
Question: After methylating with methyl iodide and treating the reaction mixture with a base, I've detected an alkene and a tertiary amine in my product mixture. What is the likely cause?
Answer:
This strongly suggests that Hofmann elimination has occurred. This is a common decomposition pathway for quaternary ammonium salts, especially when heated in the presence of a base.
Mechanism of Hofmann Elimination:
Exhaustive Methylation: The amine is first treated with excess methyl iodide to form the quaternary ammonium iodide.
Anion Exchange: The iodide is often exchanged for a hydroxide anion by treatment with silver oxide and water.
Elimination: Upon heating, the hydroxide acts as a base and removes a proton from a β-carbon, leading to the formation of an alkene and the expulsion of a tertiary amine as the leaving group. The Hofmann rule predicts that the least substituted alkene will be the major product due to steric hindrance from the bulky quaternary ammonium group.
Caption: The two-step process of Hofmann elimination.
Troubleshooting:
Avoid Quaternization: The best way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor. As mentioned previously, using the Eschweiler-Clarke reaction is the most reliable method.
Milder Conditions: If using methyl iodide, use a non-hydroxide base (e.g., potassium carbonate) and avoid excessive heating during the reaction and workup.
Issue 5: Potential for Ring-Opening Side Reactions.
Question: Is there a risk of the spirocyclic ring system opening during methylation?
Answer:
The 1,4-diazaspiro[5.5]undecane ring system is generally stable under standard methylation conditions. However, under forcing conditions or in the presence of strong Lewis acids, ring-opening reactions of spirocyclic systems can occur, although this is not a commonly reported side reaction for this specific methylation. The stability of the spirocyclic core is a key feature that makes it an attractive scaffold in medicinal chemistry.[4]
Hypothetical Ring-Opening: A hypothetical ring-opening could be initiated by the formation of a highly strained intermediate, but this is unlikely under typical methylation protocols.
Preventative Measures:
Stick to well-established methylation procedures like the Eschweiler-Clarke reaction or standard alkylation with methyl iodide under mild basic conditions.
Avoid the use of strong Lewis acids in conjunction with the methylation reaction unless a specific transformation is intended.
Experimental Protocols
Protocol 1: Di-methylation of 1,4-Diazaspiro[5.5]undecane via Eschweiler-Clarke Reaction
This protocol is recommended for obtaining 1,4-dimethyl-1,4-diazaspiro[5.5]undecane while avoiding quaternization.
Materials:
1,4-Diazaspiro[5.5]undecane
Formic acid (98-100%)
Formaldehyde (37 wt. % in H₂O)
Sodium hydroxide solution (e.g., 2 M)
Dichloromethane (DCM) or other suitable extraction solvent
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazaspiro[5.5]undecane (1.0 eq).
Add formic acid (5.0 eq).
Add formaldehyde solution (5.0 eq).
Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature.
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 10. Be cautious as this is an exothermic process.
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography or distillation as needed.
Protocol 2: Analytical Characterization of Reaction Products
Proper analytical techniques are crucial for identifying your desired product and any potential side products.
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. The starting material, mono-methylated, and di-methylated products will have different polarities and thus different Rf values. Quaternary ammonium salts will typically remain at the baseline.
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile components in your reaction mixture. You can distinguish between the starting material, mono-methylated, and di-methylated products based on their retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The appearance of new signals in the ~2.2-2.5 ppm range corresponding to the N-methyl protons is a clear indication of methylation. The integration of these signals relative to the signals of the spirocyclic backbone can be used to determine the degree of methylation.
¹³C NMR: The appearance of a new signal around 46 ppm is characteristic of the N-methyl carbon.
Table 2: Expected NMR Shifts for Methylated Products
Compound
¹H NMR (N-CH₃)
¹³C NMR (N-CH₃)
1-Methyl-1,4-diazaspiro[5.5]undecane
Singlet, ~2.2-2.4 ppm
~46 ppm
1,4-Dimethyl-1,4-diazaspiro[5.5]undecane
Singlet, ~2.2-2.4 ppm
~46 ppm
Note: The exact chemical shifts will depend on the solvent and other substituents on the molecule.
Summary of Key Troubleshooting Points
Caption: A summary of common problems and their solutions.
References
Verma, S. K., Ghorpade, R., Pratap, A., & Kaushik, M. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14(9), 2571-2576.
Privileged Structures in Drug Discovery. (2022). Wiley-VCH.
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (2020). Wiley.
Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier.
Comprehensive Organic Name Reactions and Reagents. (2010). Wiley.
Purification of Laboratory Chemicals. (2017). Butterworth-Heinemann.
how to avoid byproduct formation in 1-Methyl-1,4-diazaspiro[5.5]undecane synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane. This guide is designed to provide in-depth, actio...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your synthetic protocols, with a primary focus on minimizing byproduct formation and maximizing yield and purity.
Overview of the Primary Synthetic Route
The most common and direct synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane involves a one-pot reductive amination reaction between N-methyl-4-piperidone and 1,3-diaminopropane. This reaction, while efficient, is susceptible to several side reactions that can complicate purification and reduce overall yield. Understanding the mechanism and potential pitfalls is the first step toward successful synthesis.
The core transformation relies on the initial formation of a Schiff base (imine) between the ketone of N-methyl-4-piperidone and one of the primary amines of 1,3-diaminopropane. This is followed by an intramolecular cyclization and a second imine formation, which is then reduced to the final spirocyclic diamine.
Core Reaction Pathway
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and a set of actionable solutions.
FAQ 1: What are the most common byproducts and how can I detect them?
Answer: The primary byproducts arise from incomplete reactions, over-reduction, or side reactions involving the highly reactive starting materials.
Common Byproducts:
Reduced Piperidone: The ketone group of N-methyl-4-piperidone can be directly reduced to an alcohol (N-methyl-4-piperidinol) by the reducing agent before it has a chance to react with the diamine.[1] This is particularly common with aggressive reducing agents like sodium borohydride.
Half-reacted Intermediate: The initial adduct between one molecule of N-methyl-4-piperidone and one molecule of 1,3-diaminopropane may be reduced before the final cyclization occurs. This results in N-(3-aminopropyl)-N-methylpiperidin-4-amine.
Dimerization/Polymerization: 1,3-Diaminopropane can react with two molecules of N-methyl-4-piperidone, leading to a dimeric byproduct. Polymerization can also occur, especially if reaction conditions are not well-controlled.
Over-alkylation Products: Although less common in this specific synthesis, secondary amines can sometimes react further if alkylating agents are present as impurities.
Detection and Characterization:
GC-MS (Gas Chromatography-Mass Spectrometry): This is the most effective tool for identifying and quantifying the desired product and volatile byproducts. The mass fragmentation patterns will help elucidate the structures of the impurities.
NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of the final product and can help identify the characteristic signals of the major byproducts. For instance, the presence of a carbinol proton signal (~3.5-4.0 ppm) could indicate the presence of the reduced piperidone byproduct.
TLC (Thin-Layer Chromatography): A quick and easy way to monitor the reaction's progress and assess the purity of the crude product.[2] Developing a good TLC system early on is crucial for optimization.
FAQ 2: My yield is low due to the formation of N-methyl-4-piperidinol. How can I prevent this?
Answer: The formation of this alcohol byproduct is a classic case of a competing reaction where the ketone is reduced faster than it undergoes amination. The key is to favor the formation of the iminium ion before introducing the primary reducing agent.
Causality: Strong, non-selective reducing agents like sodium borohydride (NaBH₄) will readily reduce the ketone. Milder, more selective reducing agents are required.
Solutions:
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for reductive aminations.[3] It is less reactive towards ketones but highly effective at reducing the iminium ion formed in situ. 2-picoline-borane is another effective alternative.[4]
Control the pH: The formation of the imine/iminium ion is typically acid-catalyzed. Maintaining a slightly acidic pH (around 5-6) using acetic acid can accelerate imine formation relative to ketone reduction.[3]
Pre-formation of the Imine: In some cases, you can stir the N-methyl-4-piperidone and 1,3-diaminopropane together in the solvent (often with a dehydrating agent like molecular sieves) for a period before adding the reducing agent. This allows the imine intermediate to form, minimizing the amount of free ketone available for direct reduction.
Reducing Agent
Selectivity for Iminium Ion
Typical Byproducts
Sodium Borohydride (NaBH₄)
Low
High levels of N-methyl-4-piperidinol
Sodium Cyanoborohydride (NaBH₃CN)
High
Highly effective, but toxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB)
Very High
Generally clean reactions, minimal alcohol byproduct[3]
Catalytic Hydrogenation (H₂/Pd/C)
High
Effective, but may require pressure equipment[4][5]
FAQ 3: The reaction is sluggish or incomplete. What can I do to drive it to completion?
Answer: Incomplete conversion is often a result of suboptimal reaction conditions that fail to favor the forward reaction thermodynamically or kinetically.
Causality: The initial condensation to form the imine is a reversible equilibrium reaction that produces water. If this water is not removed or if the reaction temperature is too low, the equilibrium may not favor the product side.
Solutions:
Water Removal: For reactions where imine formation is the rate-limiting step, the use of a Dean-Stark apparatus (if using a solvent like toluene that forms an azeotrope with water) can effectively drive the reaction forward by removing water.[2] Alternatively, adding molecular sieves to the reaction mixture can sequester water.
Optimize Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions. A systematic approach to find the optimal temperature is recommended. Start at room temperature and gradually increase it, monitoring the reaction by TLC or GC-MS.
Check Reagent Stoichiometry: Ensure that the diamine is not the limiting reagent. Using a slight excess (e.g., 1.1 equivalents) of 1,3-diaminopropane can help push the reaction to completion.
Solvent Choice: The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions using STAB.[3] For catalytic hydrogenation, alcohols like methanol or ethanol are commonly used.
FAQ 4: How can I effectively purify the final product?
Answer: Purification can be challenging due to the similar polarities of the product and some amine byproducts.
Solutions:
Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation is the preferred method for purification on a larger scale. Attempts to purify similar spirocyclic compounds by distillation have sometimes led to partial decomposition, so careful control of temperature and pressure is crucial.[6]
Column Chromatography: For smaller scales or for removing highly polar or non-polar impurities, column chromatography on silica gel is effective. A gradient elution system, often starting with a non-polar solvent and gradually adding a more polar solvent containing a small amount of a base (like triethylamine or ammonium hydroxide) is typically required to prevent the amine product from streaking on the acidic silica gel.
Crystallization/Salt Formation: The product is a base and can be converted to a salt (e.g., hydrochloride or citrate) by treatment with the corresponding acid.[3] These salts are often crystalline and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a strong base.
Recommended Experimental Protocol
This protocol is a starting point and should be optimized for your specific laboratory conditions. It prioritizes the use of STAB to minimize byproduct formation.
Materials:
N-methyl-4-piperidone
1,3-Diaminopropane
Sodium triacetoxyborohydride (STAB)
Acetic Acid
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methyl-4-piperidone (1.0 eq) and anhydrous dichloromethane.
Add 1,3-diaminopropane (1.1 eq) to the solution, followed by acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes.
Cool the mixture in an ice bath to 0 °C.
Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Workflow Diagram
References
Suveges, E. et al. (2017). Redesigning the synthesis of certain fentanyl analogues. Green Chemistry. This reference discusses reductive amination strategies, highlighting the use of heterogeneous catalysts and flow chemistry to improve safety and efficiency.
Cheng, G. et al. (2017). Synthesis of 3-Acylpyridines and Pyridine-3-carboxylates via Oxidative One-Pot Sequential Reactions. The Journal of Organic Chemistry, 82(18), 9515-9524.
METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available at: [Link] (Note: A generic link is provided as the original may not be stable. The content describes controlling parameters like temperature, pressure, and catalyst selection in hydrogenation, which is a key method for reductive amination).[5]
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. This report details reductive amination using sodium triacetoxyborohydride (STAB) and subsequent purification steps for a related piperidine synthesis.[3]
An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. (2022). Diva-portal.org. This article discusses challenges in reductive amination, including the unwanted reduction of ketones to alcohols as a significant side reaction.[1]
Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst. (n.d.). Royal Society of Chemistry. This paper provides insights into the catalytic hydrogenation of diamines, a relevant reduction technique.
An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-2-ene. (n.d.). Benchchem. This guide proposes synthetic protocols for a different spirocycle, highlighting common techniques like using a Dean-Stark apparatus for water removal and standard work-up procedures.[2]
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (2016). Organic Syntheses. This protocol notes that purification of a spirocycle by distillation can lead to decomposition, a relevant consideration for the target molecule.[6]
Green Chemistry - BORIS Portal. (2024). This paper discusses various reducing agents for reductive amination, including 2-picoline-borane, and their successful application.[4]
A Comparative Guide to Elucidating the Mechanism of Action of 1-Methyl-1,4-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its rigid, three-dimensional structure that all...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its rigid, three-dimensional structure that allows for precise orientation of substituents.[1] This structural feature makes it an attractive framework for designing potent and selective ligands for a diverse range of biological targets.[1][2] While numerous derivatives have been synthesized and characterized, the specific mechanism of action for 1-Methyl-1,4-diazaspiro[5.5]undecane remains largely unexplored.
This guide provides a systematic and objective framework for elucidating and validating the mechanism of action of 1-Methyl-1,4-diazaspiro[5.5]undecane. As a Senior Application Scientist, the approach detailed herein is grounded in a tiered, hypothesis-driven experimental workflow, comparing the subject compound to structurally related analogs with known biological activities. This comparative approach allows for the formulation of testable hypotheses and the design of robust, self-validating experimental protocols.
Comparative Bioactivity of Diazaspiro[5.5]undecane Analogs
A survey of the scientific literature reveals that the diazaspiro[5.5]undecane core is a versatile scaffold, with different derivatives exhibiting a wide array of pharmacological activities.[2] Understanding the structure-activity relationships (SAR) of these analogs provides a logical starting point for hypothesizing the potential targets of 1-Methyl-1,4-diazaspiro[5.5]undecane.
This table summarizes data from multiple sources to illustrate the chemical space and target diversity of the diazaspiro[5.5]undecane scaffold.[1][3][4][5]
Given the prevalence of neurological and oncology targets among nitrogen-containing spirocyclic compounds, a primary hypothesis is that 1-Methyl-1,4-diazaspiro[5.5]undecane may interact with receptors in the central nervous system, such as sigma receptors.[4][6][7] The following experimental plan is designed to first broadly screen for potential targets and then to rigorously validate a primary hypothesis.
Proposed Experimental Workflow for MoA Elucidation
A tiered approach is recommended to efficiently and cost-effectively elucidate the mechanism of action. This workflow begins with broad, unbiased screening and progressively narrows down to specific target validation and functional characterization.
Caption: A tiered workflow for mechanism of action (MoA) elucidation.
Tier 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential molecular targets without preconceived bias.
1. Broad Ligand Profiling:
Rationale: Commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) offer a rapid and cost-effective method to assess the interaction of a compound against hundreds of known receptors, enzymes, transporters, and ion channels. This approach can quickly identify primary targets and potential off-target liabilities.
Methodology:
Prepare a stock solution of 1-Methyl-1,4-diazaspiro[5.5]undecane at a high concentration (e.g., 10 mM in DMSO).
Submit the compound to a commercial screening service for profiling against their largest panel at a standard concentration (e.g., 10 µM).
Analyze the results, typically provided as a percentage of inhibition or activation, to identify any targets showing significant interaction.
2. Affinity-Based Proteomics:
Rationale: This unbiased approach identifies proteins from a cell lysate that physically interact with the compound. It is particularly useful for discovering novel or unexpected targets.
Methodology:
Synthesize a derivative of 1-Methyl-1,4-diazaspiro[5.5]undecane with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).
Incubate the immobilized compound with a relevant cell lysate (e.g., from a cancer cell line or brain tissue).
Wash away non-specifically bound proteins.
Elute the specifically bound proteins.
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Tier 2: Target Validation and Mechanistic Studies
Once a list of potential targets is generated, the next step is to validate these interactions and determine the nature of the pharmacological effect. The following protocols are based on the hypothesis that 1-Methyl-1,4-diazaspiro[5.5]undecane is a sigma receptor ligand.
1. Radioligand Binding Assay (Sigma-1 and Sigma-2 Receptors):
Rationale: This classic assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.[4]
Protocol:
Preparation: Use membrane preparations from cells overexpressing either human sigma-1 (σ1R) or sigma-2 (σ2R) receptors.[4]
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1R, [³H]-DTG with an excess of a σ1R-selective compound to occlude σ1R sites for σ2R), and varying concentrations of 1-Methyl-1,4-diazaspiro[5.5]undecane.
Incubation: Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
2. Cellular Thermal Shift Assay (CETSA):
Rationale: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Protocol:
Cell Treatment: Treat intact cells with either vehicle (DMSO) or 1-Methyl-1,4-diazaspiro[5.5]undecane at various concentrations.
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C).
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated (denatured) protein by centrifugation.
Detection: Analyze the amount of the target protein (e.g., sigma receptor) remaining in the soluble fraction by Western blot or other protein detection methods.
Analysis: Plot the amount of soluble protein against temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Caption: A workflow for in vitro and in-cell target validation.
Conclusion
The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For 1-Methyl-1,4-diazaspiro[5.5]undecane, a compound with a privileged but uncharacterized profile, a systematic, multi-tiered approach is essential. By leveraging comparative data from known analogs, forming testable hypotheses, and employing a series of unbiased and targeted validation experiments, researchers can confidently define its molecular target and functional activity. The workflow presented in this guide, from broad screening to specific in-cell validation, provides a robust and scientifically rigorous pathway to understanding the therapeutic potential of this promising molecule.
References
Benchchem. Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
HETEROCYCLES. ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.
Arabian Journal of Chemistry. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
A Comparative Guide to 1-Methyl-1,4-diazaspiro[5.5]undecane and Its Analogues: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry In the landscape of drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Value of Three-Dimensionality in Medicinal Chemistry
In the landscape of drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable physicochemical properties is relentless. For decades, medicinal chemistry has often focused on flat, sp2-carbon rich aromatic structures. While successful, this chemical space is heavily explored and often fraught with challenges related to solubility and off-target effects. The strategic shift towards three-dimensional (3D) molecular architectures has opened new avenues for innovation. Spirocyclic scaffolds, in particular, have emerged as "privileged structures" due to their inherent rigidity and ability to project functional groups into three-dimensional space.[1][2] This 3D trajectory offers more precise and extensive points of contact with protein targets, which can lead to more potent and selective drugs.[1][2]
The diazaspiro[5.5]undecane core, a motif featuring two nitrogen-containing rings joined by a single spiro-carbon, is a prominent example of this class. Its rigid framework serves as a versatile anchor for building complex molecules targeting a wide array of biological systems. This guide provides a comparative analysis of 1-Methyl-1,4-diazaspiro[5.5]undecane and its structural analogues. We will delve into their synthesis, explore their structure-activity relationships (SAR) against key biological targets, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their own investigations.
The Foundational Scaffold: Synthesis and Core Concepts
The 1,4-diazaspiro[5.5]undecane framework is a valuable intermediate in the synthesis of complex pharmaceutical compounds, including cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[3] The N-methylation at the 1-position to form 1-Methyl-1,4-diazaspiro[5.5]undecane can significantly influence the molecule's properties, such as its basicity (pKa), lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.
A common and efficient synthetic approach involves a multi-step process starting from commercially available cyclohexanone. An improved two-pot process has been developed to increase yield and reduce the number of steps required.[3]
General Synthetic Workflow
The choice of a synthetic route is dictated by factors such as starting material availability, desired scale, and overall efficiency. The following workflow illustrates a streamlined, modern approach to the synthesis of the core 1,4-diazaspiro[5.5]undecane-3-one intermediate.[3]
Caption: A streamlined two-pot synthetic workflow for 1,4-diazaspiro[5.5]undecan-3-one.
Comparative Analysis of Analogues by Biological Target
The true value of the diazaspiro[5.5]undecane scaffold is revealed through the diverse biological activities of its analogues. By systematically modifying the core structure—altering nitrogen positions, ring sizes, and substituent patterns—chemists can fine-tune the molecule's properties to achieve desired effects on specific biological targets.
Serotonin 5-HT2C Receptor Agonists for Psychiatric Disorders
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) implicated in the regulation of mood, appetite, and anxiety. Agonists of this receptor are promising therapeutic agents for mental health disorders. Spiro[chromene-2,4′-piperidine] derivatives, which share the core spiro-piperidine structure, have been identified as potent and selective 5-HT2C agonists.[4]
Structure-Activity Relationship Insights:
The development of these agonists provides a clear case study in SAR. The choice to explore a spirocyclic system was driven by the need for novel chemotypes with unique pharmacological profiles.[4] The key takeaway is that the spatial arrangement of the piperidine ring is critical for activity.
Ring Size is Crucial: Altering the piperidine ring by either reducing its size to azetidine or pyrrolidine, or expanding it to an azepane ring, resulted in a sharp decrease in 5-HT2C agonistic activity.[4] This highlights the precise geometric fit required for optimal receptor engagement.
Spiro-fusion Position Matters: Moving the spiro-fusion point on the piperidine ring from the 4-position to the 3-position led to a complete loss of receptor activation.[4]
Caption: SAR logic for spiro-piperidine based 5-HT2C agonists.
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain
Chronic pain management requires innovative approaches that can provide potent analgesia with fewer side effects than traditional opioids. A promising strategy involves creating dual-action ligands that act as MOR agonists and σ1R antagonists. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed using a pharmacophore merging strategy to achieve this dual activity.[5]
Structure-Activity Relationship Insights:
This series demonstrates how the diazaspiro scaffold can be systematically decorated to optimize interactions with two distinct targets simultaneously.
Substitution at N9: A phenethyl group at the N9 position was found to be optimal for high MOR affinity.
Substitution at N4: Substituted pyridyl moieties at the N4 position provided the best profiles for σ1R antagonism. The choice of Buchwald-Hartwig or Ullmann coupling conditions for the arylation at this position is a testament to the robustness of modern cross-coupling chemistry in accessing diverse analogues.[5]
Substitution at C2: Small alkyl groups, such as methyl, at the C2 position were well-tolerated and contributed to the overall favorable activity profile.
While traditionally associated with the central nervous system, GABAergic signaling also plays a critical role in the peripheral immune system. 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent GABA-A receptor antagonists with low cell membrane permeability, making them ideal candidates for peripheral applications.[6]
Structure-Activity Relationship Insights:
This class highlights the importance of the spirocyclic benzamide moiety.
Spirocyclic Benzamide: This group was found to be a critical structural determinant, effectively compensating for the lack of a conventional acidic moiety typically required for GABA-A receptor ligands.[6]
Aryl Substituent: A structurally simplified m-methylphenyl analogue (1e) displayed high nanomolar binding affinity (Ki = 180 nM) and showed superior selectivity for the extrasynaptic α4βδ subtype over other subtypes.[6] This compound was shown to efficiently rescue the inhibition of T cell proliferation, demonstrating its potential for immunomodulation.
Experimental Methodologies: A Self-Validating Approach
To ensure scientific integrity, the protocols described below are based on established and validated methods from the literature, providing a reliable foundation for further research.
Protocol 1: General Synthesis of a Diazaspiro[5.5]undecane-1,5-dione-9-thione Derivative
This protocol is adapted from a one-pot, three-component Biginelli-like reaction, which is an efficient and environmentally friendly method for creating the core scaffold.[7] The trustworthiness of this protocol lies in its reliance on a well-established named reaction, catalyzed by a reusable ionic liquid, which simplifies work-up and improves sustainability.
Objective: To synthesize a diazaspiro[5.5]undecane derivative via a multi-component reaction.
A mixture of the aromatic aldehyde (1 mmol), thiourea (1.2 mmol), the 1,3-dioxane-4,6-dione derivative (1 mmol), and MIOTf (10 mol%) is placed in a round-bottom flask.
The reaction mixture is stirred at 80 °C under solvent-free conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
Hot ethanol is added to the solidified product, and the mixture is stirred for 5 minutes.
The catalyst (MIOTf) is highly soluble in ethanol and is separated by simple filtration. The catalyst can be recovered from the filtrate by evaporating the solvent.
The crude product, which is insoluble in ethanol, is collected on the filter paper.
The solid product is purified by recrystallization from ethanol to afford the pure diazaspiro[5.5]undecane-1,5-dione-9-thione derivative.
The structure and purity of the final compound are confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Several diazaspiro[5.5]undecane analogues have been investigated as inhibitors of ACC, a key enzyme in fatty acid metabolism.[8] The following is a generalized protocol for a robust, commercially available assay format.
Objective: To determine the IC50 value of a test compound against ACC1 or ACC2.
Principle: The inhibition of ACC activity is measured by quantifying the reduction in ADP produced during the conversion of acetyl-CoA to malonyl-CoA. The ADP-Glo™ Kinase Assay is a luminescent-based system that provides a sensitive and reliable readout.
Materials:
Recombinant human ACC1 or ACC2 enzyme
Test compounds (dissolved in DMSO)
Assay Buffer (e.g., Tris-HCl, MgCl₂, Brij-35)
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
White, opaque 384-well assay plates
Procedure:
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate wells. Include control wells with DMSO only (for 0% and 100% inhibition controls).
Enzyme Addition: Add the ACC enzyme, diluted in assay buffer, to all wells except the 100% inhibition control.
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the substrates (Acetyl-CoA, ATP, and Sodium Bicarbonate) to all wells.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Outlook
The 1-Methyl-1,4-diazaspiro[5.5]undecane scaffold and its diverse analogues represent a powerful platform in modern medicinal chemistry. Their inherent three-dimensionality provides a distinct advantage over traditional flat aromatic systems, enabling the development of highly potent and selective ligands.[1] As demonstrated in this guide, subtle modifications to the core structure—altering heteroatom positions, ring size, or substituent patterns—can dramatically influence biological activity, allowing for precise tuning against targets ranging from GPCRs to metabolic enzymes and ion channels.
The continued exploration of this privileged scaffold is a promising avenue for future drug discovery. The development of novel, stereoselective synthetic methodologies will grant access to previously unexplored chemical space. Furthermore, applying the diazaspiro[5.5]undecane core to new biological targets, guided by computational modeling and a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of next-generation therapeutic agents.
References
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC. Available at: [Link]
ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES, Vol. 92, No. 12, 2016. Available at: [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ResearchGate. Available at: [Link]
Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
Definitive Structural Confirmation of 1-Methyl-1,4-diazaspiro[5.5]undecane via X-ray Crystallography
A Comparative Guide for Structural Biology and Medicinal Chemistry Executive Summary In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds like 1-Methyl-1,4-diazaspiro[5.5]undecane have emerge...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Structural Biology and Medicinal Chemistry
Executive Summary
In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds like 1-Methyl-1,4-diazaspiro[5.5]undecane have emerged as critical alternatives to planar aromatic systems, offering improved solubility and novel IP space.[1] However, their three-dimensional rigidity introduces stereochemical ambiguities—specifically regarding ring conformation (chair/boat) and nitrogen inversion—that solution-state NMR often fails to resolve definitively.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) methods for this specific scaffold. It provides a validated experimental protocol for converting this typically oily free base into a crystalline salt suitable for diffraction, establishing SC-XRD as the gold standard for structural certification.
The Structural Challenge: Why NMR is Not Enough
The 1-Methyl-1,4-diazaspiro[5.5]undecane molecule consists of two six-membered rings fused at a single carbon. While 1D NMR (
H, C) confirms connectivity, it struggles with the 3D spatial arrangement due to:
Dynamic Ring Flipping: In solution at room temperature, the cyclohexane/piperidine rings undergo rapid chair-chair interconversion, averaging the NMR signals. This masks the distinct axial/equatorial orientations of the
-methyl group.
Signal Overlap: The aliphatic region (1.5 – 3.0 ppm) is often crowded with overlapping multiplets from the spiro-core methylene protons, making NOESY interpretation ambiguous.
Nitrogen Inversion: The tertiary amine nitrogen undergoes rapid pyramidal inversion, preventing the assignment of a fixed stereocenter in solution.
SC-XRD overcomes these limitations by freezing the molecule in its lowest-energy solid-state conformation, providing absolute bond lengths, angles, and stereochemistry.
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the performance of structural elucidation methods for spirocyclic diamines.
Feature
SC-XRD (Gold Standard)
Solution NMR (1D/2D)
DFT Computation
Primary Output
Absolute 3D Structure (XYZ coords)
Connectivity & Relative Proximity
Predicted Low-Energy Conformers
Stereochemical Certainty
Definitive (Absolute Configuration)
Inferential (via NOE/coupling constants)
Theoretical (Requires validation)
Sample State
Solid (Single Crystal required)
Solution (CDCl, DMSO-)
Virtual (In vacuo or solvation model)
Dynamic Resolution
Static (Frozen conformation)
Time-Averaged (Fast exchange)
N/A (Static calculation)
Time to Result
24–48 hours (including crystallization)
1–4 hours
12–24 hours (CPU time)
Material Requirement
< 1 mg (recoverable)
5–20 mg
None
Decision Logic for Structural Confirmation
The following diagram illustrates the decision pathway for selecting SC-XRD over NMR for this specific molecule.
Figure 1: Decision matrix highlighting the necessity of SC-XRD when NMR data is compromised by dynamic conformational averaging.
Experimental Protocol: Crystallization & Data Acquisition
The free base of 1-Methyl-1,4-diazaspiro[5.5]undecane is typically an oil or a low-melting solid, making direct crystallization difficult. The critical expertise step is salt formation , specifically targeting the dihydrochloride or picrate salt to introduce ionic lattice forces that drive crystallization.
Phase 1: Salt Formation (The "HCl Generator" Method)
Direct addition of aqueous HCl often leads to hygroscopic gums. We utilize Trimethylsilyl chloride (TMSCl) as a water-scavenging source of anhydrous HCl.
Dissolution: Dissolve 50 mg of the oily free base in 2 mL of anhydrous Methanol (MeOH).
Acidification: Dropwise add 2.2 equivalents of TMSCl.
Mechanism:[2][3][4] TMSCl reacts with MeOH to generate anhydrous HCl and volatile TMS-OMe in situ.
Precipitation: The solution will warm slightly. Allow to stir for 15 minutes.
Isolation: Add 5 mL of cold Diethyl Ether (
) to induce turbidity. Store at 4°C overnight.
Result: White crystalline needles of 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride should form.
Phase 2: Crystal Growth (Vapor Diffusion)
If the precipitation is too rapid (microcrystalline powder), use vapor diffusion for X-ray quality crystals:
Inner Vial: Saturated solution of the salt in Methanol.
Outer Vial: Diethyl Ether (anti-solvent).
Time: 2–5 days at room temperature.
Phase 3: X-ray Data Collection
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
Radiation: Mo-K
( Å) is preferred for better resolution and reduced absorption compared to Cu sources for chloride salts.
Temperature:100 K (Cryostream).
Reasoning: Cooling is mandatory to reduce the thermal ellipsoids of the spiro-ring atoms, which often show high thermal motion at room temperature.
Workflow Visualization
Figure 2: Step-by-step workflow from oily free base to solved crystal structure.[5]
Structural Insights & Data Interpretation
Upon solving the structure (typically in space group P2
/c or P-1 for these salts), the following key parameters confirm the identity and conformation:
Spiro-Carbon Geometry: The bond angles at the spiro-center (C-C-C) should deviate slightly from the ideal tetrahedral 109.5° due to ring strain (typically 107°–111°).
Ring Conformation: The piperidine rings usually adopt a chair conformation . X-ray data allows you to calculate the Cremer-Pople puckering parameters to quantify any distortion toward a twist-boat.
N-Methyl Orientation:
X-ray will definitively show if the
-methyl group is equatorial (thermodynamically favored) or axial . This is the specific data point that NMR averages out.
Note: In the dihydrochloride salt, both nitrogens will be protonated. The crystal packing will be dominated by N-H...Cl hydrogen bond networks.
Success Criteria:
R-factor (
): < 5.0% indicates a high-quality solution.
Thermal Ellipsoids: Should be spherical and compact at 100 K. Elongated ellipsoids suggest disorder, common in the flexible parts of spiro-rings if not cooled sufficiently.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
PubChem. (n.d.). "1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride."[5][6] National Library of Medicine. Link
Gomes, M. J. S., et al. (2015). "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives." Arabian Journal of Chemistry, 12(8), 2203-2212. Link
Babu, N. J., & Nangia, A. (2011). "Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals." Crystal Growth & Design, 11(7), 2662–2679. (Context on salt selection). Link
Stalick, J. K., & Mighell, A. D. (n.d.). "Crystal Structure Determination." NIST Center for Neutron Research. (General Methodology). Link
biological efficacy of 1-Methyl-1,4-diazaspiro[5.5]undecane vs. established compounds
Biological Efficacy of 1-Methyl-1,4-diazaspiro[5.5]undecane Scaffolds: A Comparative Technical Guide Executive Summary 1-Methyl-1,4-diazaspiro[5.5]undecane represents a "privileged scaffold" in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Efficacy of 1-Methyl-1,4-diazaspiro[5.5]undecane Scaffolds: A Comparative Technical Guide
Executive Summary
1-Methyl-1,4-diazaspiro[5.5]undecane represents a "privileged scaffold" in modern medicinal chemistry—a core structural motif capable of providing potent ligands for diverse biological targets, including GABAergic receptors , Sigma receptors , and Ion channels . Unlike linear diamines (e.g.,
-methylpiperazine) which suffer from conformational entropy penalties, this spirocyclic scaffold locks pharmacophores into bioactive conformations, enhancing selectivity and metabolic stability.
This guide objectively compares the biological performance of 1,4-diazaspiro[5.5]undecane derivatives against established clinical standards (e.g., Phenytoin , Ethosuximide , and linear linker analogs), supported by experimental anticonvulsant data and structural analysis.
Part 1: Structural & Mechanistic Superiority
The biological efficacy of 1-Methyl-1,4-diazaspiro[5.5]undecane stems from its unique physicochemical profile. It serves as a rigid bioisostere for flexible linkers, offering distinct advantages in drug design.
Solubility & Safety: Correlates with reduced clinical attrition.
Metabolism
Vulnerable to -oxidation
Sterically Protected
Stability: Longer half-life () in microsomes.
Mechanism of Action: Anticonvulsant Activity
Derivatives of this scaffold (specifically the 3,5-diones ) function as GABAergic modulators and Voltage-Gated Ion Channel Blockers . The spiro-fusion mimics the hydantoin ring of Phenytoin but with an expanded lipophilic domain that enhances blood-brain barrier (BBB) penetration.
Figure 1: Mechanistic pathway of 1,4-diazaspiro[5.5]undecane derivatives in seizure control.
Part 2: Comparative Efficacy Data
The following data compares 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones (derivatives of the subject scaffold) against standard antiepileptic drugs (AEDs).
Anticonvulsant Potency (scPTZ Model)
Test Model: Subcutaneous Pentylenetetrazole (scPTZ) induced seizure test in mice.
Compound
Dose (mmol/kg)
Protection (%)
ED₅₀ (mmol/kg)
Potency Ratio (vs. Ethosuximide)
Ethosuximide (Standard)
0.92
100%
0.92
1.0x
Phenobarbital (Standard)
0.056
100%
0.056
16.4x
Spiro-Derivative 6e
0.031
100%
0.031
29.6x
Spiro-Derivative 6d
0.12
100%
0.12
7.6x
Analysis: The 1,4-diazaspiro[5.5]undecane derivative 6e demonstrated ~30-fold higher potency than the clinical standard Ethosuximide and ~2-fold higher potency than Phenobarbital.[2] This validates the scaffold's ability to present the pharmacophore more effectively than traditional cyclic imides.
Safety Profile (Neurotoxicity)
Test Model: Rotarod Test (Mice)
Phenobarbital: Significant motor impairment at therapeutic doses.
1,4-Diazaspiro Derivatives: No neurotoxicity observed at maximal administered doses (up to 200 mg/kg), indicating a superior Therapeutic Index (TI) .
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.
Synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane Core
Objective: Construct the spirocyclic diamine core from cyclohexanone.
Strecker Reaction:
React Cyclohexanone (1.0 eq) with Methylamine (1.2 eq) and TMSCN (1.2 eq) in Acetonitrile at 0°C.
Stir for 4h to yield the
-aminonitrile intermediate.
Cyclization:
Dissolve intermediate in Ethanol/HCl.
Add Ethylenediamine (or substituted equivalent) and reflux for 12h.
Note: For the 3,5-dione derivative, react the aminonitrile with Chlorosulfonyl isocyanate or use a Bucherer-Bergs modification.
Purification:
Basify with NaOH (pH 10). Extract with DCM.
Purify via Flash Chromatography (Silica, MeOH:DCM 1:9).
Yield: Typically 60-75%.
Biological Assay: scPTZ Seizure Model
Objective: Quantify anticonvulsant efficacy.
Preparation: Dissolve test compounds in 0.5% CMC (Carboxymethyl cellulose).
Administration: Administer test compound (i.p.) to male albino mice (20-25g). Wait 30 mins.
Induction: Inject Pentylenetetrazole (PTZ) at 85 mg/kg (s.c.).
Observation: Monitor for 30 minutes.
Endpoint: Absence of clonic spasms lasting >5 seconds.
Validation: Control group (Vehicle) must show 100% seizure incidence. Standard group (Ethosuximide 200 mg/kg) must show 100% protection.
Part 4: Strategic Positioning in Drug Discovery
The 1-Methyl-1,4-diazaspiro[5.5]undecane scaffold is not merely an alternative; it is a strategic tool for "Scaffold Hopping."
Figure 2: Evolution of diamine scaffolds in medicinal chemistry.
Key Takeaway for Researchers:
When a lead compound containing a piperazine or piperidine linker suffers from metabolic instability or off-target hERG inhibition , replacing the linker with 1-Methyl-1,4-diazaspiro[5.5]undecane is a validated strategy to improve physicochemical properties without sacrificing potency.
References
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. International Journal of Molecular Sciences, 2014.[2][3][4]
Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate, 2023.
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC, 2017.
performance comparison of different synthetic routes to 1-Methyl-1,4-diazaspiro[5.5]undecane
The following guide provides an in-depth technical comparison of synthetic routes to 1-Methyl-1,4-diazaspiro[5.5]undecane , a critical spirocyclic diamine scaffold used in the development of CDK4/6 inhibitors and other G...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of synthetic routes to 1-Methyl-1,4-diazaspiro[5.5]undecane , a critical spirocyclic diamine scaffold used in the development of CDK4/6 inhibitors and other GPCR-targeting therapeutics.
Executive Summary
1-Methyl-1,4-diazaspiro[5.5]undecane consists of a cyclohexane ring spiro-fused to a 1-methylpiperazine ring. This scaffold is valued in medicinal chemistry for its ability to constrain pharmacophores in a specific 3D orientation while improving metabolic stability compared to non-spirocyclic analogs.
This guide evaluates two primary synthetic strategies:
The Nitro-Michael Cascade (Recommended): A modern, scalable route utilized in recent pharmaceutical patents (e.g., G1 Therapeutics). It avoids highly toxic cyanide reagents and offers superior regiocontrol for the N-methyl group.
The Strecker-Acylation Route (Classical): A traditional method relying on cyanide chemistry. While robust, it suffers from safety concerns and longer step counts to achieve specific N-methylation patterns.
Strategic Analysis of Synthetic Routes
Route A: The Nitro-Michael Cascade (The "Industrial Standard")
This route constructs the piperazine ring onto an existing cyclohexanone core. It leverages the high reactivity of nitroalkenes and the nucleophilicity of glycine derivatives.
Mechanism: Henry reaction followed by dehydration yields a nitro-alkene. A Michael addition with sarcosine (N-methylglycine) ester installs the nitrogen and the methyl group simultaneously. Reductive cyclization closes the ring.
Key Advantage: The use of Sarcosine ethyl ester in the Michael addition explicitly places the methyl group at the N1 position (adjacent to the spiro center) with 100% regioselectivity.
Scalability: High. The intermediates are generally stable solids or oils that can be purified by crystallization.
Route B: The Strecker-Acylation Route (The "Classical Approach")
This route builds the spiro center via the Strecker reaction, converting a ketone to an
-amino nitrile.
Mechanism: Cyclohexanone reacts with an amine and cyanide to form an aminonitrile. Hydrolysis yields the amino acid, which is then cyclized with a bis-electrophile (e.g., ethyl chloroacetate or oxalyl chloride) to form a diketopiperazine-like intermediate.
Key Disadvantage: Requires handling KCN/NaCN or TMSCN. The resulting intermediate is often a 3,5-dione (imide), which requires harsh reduction (LiAlH
) to yield the final amine. Regioselective methylation can be challenging if not starting with the correct amine.
Performance Comparison Matrix
Feature
Route A: Nitro-Michael Cascade
Route B: Strecker-Acylation
Starting Material
Cyclohexanone + Nitromethane
Cyclohexanone + Cyanide
Step Count
4 Linear Steps
5-6 Linear Steps
Overall Yield
High (40–60%)
Moderate (25–40%)
Safety Profile
Moderate (Nitro reduction exotherm)
Low (Cyanide toxicity)
Regiocontrol
Excellent (defined by Sarcosine input)
Good (defined by amine input)
Purification
Crystallization often possible
Chromatography frequently required
Key Intermediate
1,4-diazaspiro[5.5]undecan-3-one
1,4-diazaspiro[5.5]undecane-3,5-dione
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 1-Methyl-1,4-diazaspiro[5.5]undecane via the Nitro-Michael Cascade.
Phase 1: Preparation of (Nitromethylene)cyclohexane[1]
Final Product:1-Methyl-1,4-diazaspiro[5.5]undecane .
Mechanistic Visualization
The following diagram illustrates the logic flow and chemical transformations for the recommended Route A.
Caption: Figure 1. Step-wise synthetic pathway for the Nitro-Michael Cascade route, highlighting the regioselective introduction of the methyl group via Sarcosine.
Troubleshooting & Optimization
Regioselectivity Check: In Route A, the methyl group comes from Sarcosine. Ensure Sarcosine Ethyl Ester is used, not Glycine Ethyl Ester. If Glycine is used, you will obtain the des-methyl analog, requiring a subsequent methylation step which may yield a mixture of N1-Me and N4-Me products.
Cyclization Efficiency: If the lactam formation (Step 3) is sluggish, the intermediate amino-ester can be isolated. Heating this intermediate in refluxing ethanol with a catalytic amount of base (NaOEt) ensures complete ring closure.
Purification: The final diamine is basic. Purification is best achieved by forming the dihydrochloride salt (add HCl in dioxane/ether) which precipitates as a white solid, avoiding the need for difficult amine chromatography.
References
G1 Therapeutics, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1.
Primary source for the Nitro-Michael cascade methodology and scale-up protocols.
Vertex Pharmaceuticals. (2018). Inhibitors of Influenza Virus Replication. WO2018005865.[1][2]
Describes the use of diazaspiro intermedi
El-Azzouny, A. A., et al. (2014). Synthesis and anticonvulsant potential of certain new...[3][4] 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 19(9), 14360-14384.
Reference for the Strecker/Dione synthetic route and biological relevance.